1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine
Overview
Description
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzene-1,4-diamine structure
Mechanism of Action
Target of Action
Similar compounds containing a 4-(trifluoromethoxy)phenyl fragment have been reported to inhibit soluble epoxide hydrolase (seh), a promising target for therapy of hypertonia, tuberculosis, renal pathologies, and other diseases .
Mode of Action
Based on the structure of similar compounds, it is likely that it interacts with its target through the formation of hydrogen bonds . The trifluoromethoxy group may also participate in binding to other sites of the enzyme .
Biochemical Pathways
If it acts as an inhibitor of seh like its structural analogs, it could potentially affect the metabolism of epoxyeicosatrienoic acids (eets), leading to a variety of downstream effects .
Result of Action
If it acts similarly to other sEH inhibitors, it could potentially lead to an increase in the levels of EETs, which have anti-inflammatory, vasodilatory, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with benzene-1,4-diamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature to yield the desired product in good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Derivatives with different substituents replacing the trifluoromethoxy group.
Scientific Research Applications
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Comparison with Similar Compounds
1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the trifluoromethoxy group imparts unique electronic properties to the compound, making it more lipophilic and enhancing its ability to interact with biological targets.
- Its dual functionality as both a diamine and a trifluoromethoxy-substituted aromatic compound provides versatility in chemical synthesis and potential applications .
Properties
IUPAC Name |
4-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8,18H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBCJNWNHXWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.